Hexyl 1-[(2-{[(hexyloxy)carbonyl]oxy}ethyl)amino]-1-oxopropan-2-yl carbonate
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Overview
Description
Hexyl 1-[(2-{[(hexyloxy)carbonyl]oxy}ethyl)amino]-1-oxopropan-2-yl carbonate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by its hexyl group and carbonate ester functionalities, which contribute to its reactivity and versatility in chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexyl 1-[(2-{[(hexyloxy)carbonyl]oxy}ethyl)amino]-1-oxopropan-2-yl carbonate typically involves the reaction of hexyl chloroformate with 2-(2-aminoethoxy)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The resulting intermediate is then reacted with hexyl chloroformate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems and real-time monitoring can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hexyl 1-[(2-{[(hexyloxy)carbonyl]oxy}ethyl)amino]-1-oxopropan-2-yl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include carbonyl compounds, alcohol derivatives, and substituted carbonate esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Hexyl 1-[(2-{[(hexyloxy)carbonyl]oxy}ethyl)amino]-1-oxopropan-2-yl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, especially in the field of anticoagulants and anti-inflammatory agents.
Industry: It is utilized in the production of specialty chemicals and materials, including coatings, adhesives, and plasticizers.
Mechanism of Action
The mechanism of action of hexyl 1-[(2-{[(hexyloxy)carbonyl]oxy}ethyl)amino]-1-oxopropan-2-yl carbonate involves its interaction with specific molecular targets and pathways. The compound can act as a prodrug, releasing active metabolites upon enzymatic hydrolysis. These metabolites can then interact with target enzymes or receptors, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Hexyl 1-[(2-{[(methoxy)carbonyl]oxy}ethyl)amino]-1-oxopropan-2-yl carbonate
- Hexyl 1-[(2-{[(ethoxy)carbonyl]oxy}ethyl)amino]-1-oxopropan-2-yl carbonate
- Hexyl 1-[(2-{[(butoxy)carbonyl]oxy}ethyl)amino]-1-oxopropan-2-yl carbonate
Uniqueness
Hexyl 1-[(2-{[(hexyloxy)carbonyl]oxy}ethyl)amino]-1-oxopropan-2-yl carbonate is unique due to its specific hexyl and carbonate ester functionalities, which confer distinct physicochemical properties and reactivity. These features make it particularly suitable for applications requiring stability and versatility in chemical synthesis and industrial processes.
Properties
CAS No. |
6280-25-7 |
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Molecular Formula |
C19H35NO7 |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
[1-(2-hexoxycarbonyloxyethylamino)-1-oxopropan-2-yl] hexyl carbonate |
InChI |
InChI=1S/C19H35NO7/c1-4-6-8-10-13-24-18(22)26-15-12-20-17(21)16(3)27-19(23)25-14-11-9-7-5-2/h16H,4-15H2,1-3H3,(H,20,21) |
InChI Key |
HSMLJLDRTDMWRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)OCCNC(=O)C(C)OC(=O)OCCCCCC |
Origin of Product |
United States |
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